molecular formula C8H8F3N3O2 B1384868 Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 653-95-2

Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B1384868
CAS No.: 653-95-2
M. Wt: 235.16 g/mol
InChI Key: XXLXNQNEJONCMU-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H8F3N3O2 . It has a molecular weight of 235.17 . This compound is in solid form at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F3N3O2/c1-2-16-6(15)4-3-13-7(12)14-5(4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14) . This code provides a specific textual identifier for the compound, which can be used to generate its molecular structure.


Physical and Chemical Properties Analysis

This compound has a boiling point of 179-180°C . It is a solid at ambient temperature .

Scientific Research Applications

Inhibitor of AP-1 and NF-kappaB Mediated Gene Expression

Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate derivatives were investigated for their ability to inhibit AP-1 and NF-kappaB mediated transcriptional activation in Jurkat T cells. It was identified as a potent inhibitor in this regard, highlighting its potential in gene expression regulation (Palanki et al., 2002).

QSAR Model Development

A QSAR (Quantitative Structure-Activity Relationship) model was developed using support vector machines for this compound analogues. This model was based on calculated quantum chemical parameters and showed a mean relative error of 1.35% in the training set, underscoring its precision in predicting inhibitor effectiveness (Liu et al., 2003).

Synthesis of Functional Pyrazolo Pyrimidine and Tetrazine Derivatives

The compound was utilized in the synthesis of novel fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors. These applications demonstrate its utility in developing new chemical classes with specific properties and activities (Wu et al., 2006).

Synthesis of New Heterocycles with Biological Importance

It has also been used in synthesizing novel heterocyclic compounds, which were evaluated for their biological activities. This underscores its importance as a building block in medicinal chemistry for developing new pharmacologically active compounds (Youssef et al., 2013).

Anti-Inflammatory and Anti-Microbial Activity

Derivatives of this compound have been synthesized and shown to exhibit significant anti-inflammatory and anti-microbial activities. This finding opens up avenues for its use in developing new therapeutic agents (A.S.Dongarwar et al., 2011).

Antioxidant and Radioprotective Activities

A novel pyrimidine derivative was synthesized and evaluated for in vitro antioxidant activity and in vivo radioprotection property. This highlights its potential utility in oxidative stress management and protection against ionizing radiation (Mohan et al., 2014).

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, contributing to neuroprotection and anti-inflammatory responses .

Mode of Action

This compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a decrease in inflammation and cell death, thereby providing neuroprotective effects .

Pharmacokinetics

This suggests that the compound can be readily absorbed in the gastrointestinal tract, potentially leading to good bioavailability .

Result of Action

The result of the compound’s action is a significant anti-neuroinflammatory effect and promising neuroprotective activity . This is evidenced by the reduced production of inflammatory markers and decreased expression of apoptosis markers in targeted cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that the compound is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems . .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-13-7(8(9,10)11)14-5(4)12/h3H,2H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLXNQNEJONCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651182
Record name Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653-95-2
Record name Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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